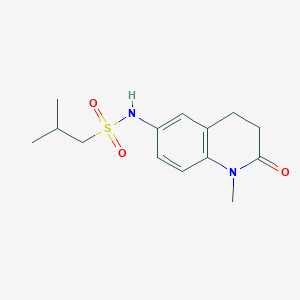

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10(2)9-20(18,19)15-12-5-6-13-11(8-12)4-7-14(17)16(13)3/h5-6,8,10,15H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAPTWSDZSJNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in fragment-based covalent ligand discovery. These compounds can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation.

Mode of Action

It’s worth noting that similar compounds have been used as electrophiles in fragment-based covalent ligand discovery. This suggests that the compound may interact with its targets through a covalent bond, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been used for targeted protein degradation, which suggests that the compound may affect protein synthesis and degradation pathways.

Result of Action

If the compound is indeed used for targeted protein degradation, it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions.

Biological Activity

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is , with a molecular weight of approximately 350.43 g/mol. The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria. This suggests that the compound may also possess similar activity against various pathogens.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For example, derivatives of tetrahydroquinoline have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest, indicating that 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide could be investigated for similar effects.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sulfonamides with tetrahydroquinoline structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Testing : In vitro assays revealed that certain tetrahydroquinoline derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents .

- Mechanistic Insights : Research has suggested that these compounds may interact with specific molecular targets such as DNA or RNA polymerases in cancer cells, leading to disrupted cellular functions and enhanced apoptosis .

The biological activity of 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is hypothesized to involve several mechanisms:

Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Receptor Modulation : It might modulate receptor activity related to pain pathways or inflammation, potentially offering therapeutic benefits in conditions like neuropathic pain.

Research Applications

The compound's unique structure makes it a valuable candidate for further research in various fields:

Medicinal Chemistry : It serves as a lead compound for developing new antimicrobial and anticancer agents.

Pharmacology : Its interactions with biological targets can be studied to understand better the pharmacodynamics and pharmacokinetics involved.

Data Table: Comparison of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Studies have demonstrated that 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can inhibit the growth of various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted the potential of this compound in oncology. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for developing novel anticancer therapies. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Neurological Research

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may enhance cognitive functions and protect neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Enhances cognitive functions |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of tetrahydroquinoline compounds demonstrated that 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results suggest its potential as a broad-spectrum antibiotic.

Case Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in significant cell death compared to control groups. The study focused on the compound's ability to activate caspase pathways, crucial for apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide derivatives and tetrahydroquinoline-based molecules. Below is a detailed comparison based on substituents, molecular properties, and applications.

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

- Structure: Differs in the alkyl substituent on the tetrahydroquinolinone nitrogen (butyl vs. methyl).

- Molecular Formula : C₁₇H₂₄N₂O₃S (vs. C₁₅H₂₀N₂O₃S for the target compound).

- Key Differences: The longer butyl chain increases lipophilicity (predicted logP: ~3.5 vs. No explicit bioactivity data is available in the provided evidence, but structural analogs suggest that alkyl chain length modulates target binding affinity in kinase inhibition studies .

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Structure: Incorporates a tetrahydroisoquinoline ring fused to the tetrahydroquinolinone system.

- Molecular Formula : C₂₂H₂₅N₃O₂ (MW: 363.45 g/mol vs. 308.39 g/mol for the target compound).

- Key Differences :

Impurity Profiling of Drospirenone/Ethinyl Estradiol-Related Compounds

- Comparison: The target compound’s sulfonamide group contrasts with the thiophene and amino alcohol motifs in these impurities, underscoring divergent synthetic pathways and stability profiles .

Research Implications and Limitations

- Structural-Activity Relationships (SAR): The methyl and butyl analogs suggest that minor substituent changes significantly impact physicochemical properties, which may influence pharmacokinetics and target engagement.

- Data Gaps: No explicit bioactivity or toxicity data for the target compound is available in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide?

The compound can be synthesized via multi-step protocols involving sulfonylation of the tetrahydroquinoline core. Key steps include:

- Sulfonyl chloride coupling : Reacting 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-methylpropane-1-sulfonyl chloride in the presence of triethylamine or N,N-diisopropylethylamine in methylene chloride under reflux conditions .

- Intermediate purification : Column chromatography or recrystallization from ethanol to isolate the sulfonamide product.

- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours) to mitigate side reactions.

Q. How can the structural integrity of this sulfonamide derivative be confirmed post-synthesis?

Use a combination of:

- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles, particularly critical for verifying the sulfonamide linkage and tetrahydroquinoline ring conformation .

- Spectroscopic validation : H/C NMR to confirm proton environments (e.g., methyl groups at 1.2–1.5 ppm) and FT-IR for sulfonamide S=O stretches (~1350 cm).

Q. What solubility and stability considerations are critical for handling this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the sulfonamide group’s polarity.

- Stability : Store under inert gas (N) at −20°C to prevent hydrolysis of the sulfonamide moiety.

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the sulfonylation step?

Advanced strategies include:

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 1–2 hours at 80°C) while maintaining >85% yield.

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., over-sulfonation) and adjust protecting groups on the tetrahydroquinoline amine.

Q. How should contradictions between computational modeling and experimental crystallographic data be resolved?

Discrepancies often arise from:

- Conformational flexibility : Molecular dynamics simulations (e.g., Gaussian or AMBER) can model rotational barriers of the sulfonamide group, which may not align with static X-ray data .

- Crystallographic limitations : SHELXL refinement artifacts (e.g., thermal motion overestimation) require re-examining data with alternative software like Olex2 .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) with ATP/NADH cofactors.

- Cellular uptake : Radiolabel the sulfonamide group (S) or use fluorescent tags (e.g., BODIPY) to quantify permeability in Caco-2 cell monolayers.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-HRMS.

Q. How can computational models predict interactions between this compound and protein targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to map binding poses, focusing on sulfonamide interactions with catalytic lysine or arginine residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the sulfonamide oxygen and protein backbone .

Data Contradiction and Methodological Analysis

Q. How should researchers address conflicting NMR and crystallographic data for the tetrahydroquinoline ring conformation?

- Dynamic effects : NMR captures time-averaged conformations, whereas crystallography provides a static snapshot. Use variable-temperature NMR to detect ring puckering equilibria.

- DFT calculations : Compare energy barriers of different ring conformers (e.g., half-chair vs. boat) to identify the dominant solution-state structure .

Q. What statistical approaches reconcile discrepancies in bioactivity data across multiple assays?

- Multivariate analysis : Apply PCA (Principal Component Analysis) to identify assay-specific variables (e.g., pH, ionic strength) influencing activity.

- Meta-regression : Use R or Python to model dose-response heterogeneity, adjusting for covariates like cell line viability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.